Dhodh-IN-11 is a novel, potent, and orally available inhibitor of dihydroorotate dehydrogenase (DHODH) []. DHODH is a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway [, , ], which is essential for the production of RNA and DNA []. DHODH is overexpressed in various malignancies, including acute myeloid leukemia (AML) [, ], making it a promising target for anticancer therapy.
Dhodh-IN-11 inhibits DHODH activity [], thereby disrupting de novo pyrimidine synthesis []. This disruption leads to the depletion of the intracellular pyrimidine nucleotide pool, ultimately causing pyrimidine starvation in cells [, ]. This mechanism preferentially affects rapidly proliferating cells, such as cancer cells, which heavily rely on de novo pyrimidine synthesis [].
Dhodh-IN-11 demonstrates significant anti-leukemic activity in preclinical models of AML [, ]. It induces apoptosis, differentiation, and reduces the proliferation of AML cells, including those resistant to cytarabine, a standard chemotherapy drug [, ].
Dhodh-IN-11 induces differentiation of AML cells toward monocyte and macrophage lineages []. This differentiation is evidenced by the upregulation of cell surface markers like CD11b and CD86, morphological changes, and increased phagocytic activity [].
Dhodh-IN-11 exhibits promising activity in overcoming Ara-C resistance in AML cells []. It effectively inhibits the growth of Ara-C-resistant AML cell lines and synergizes with Ara-C to inhibit the growth of Ara-C-resistant THP1 cells [].
Dhodh-IN-11 significantly reduces LSC frequency in AML mouse models []. This reduction, along with the induction of differentiation and apoptosis, contributes to its anti-leukemic effects.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9